cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]
Description
Cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] is a synthetic cyclic pentapeptide composed of alternating D- and L-configured amino acids, including the rare xi-isoleucine (xiIle). Its 15-membered ring structure distinguishes it from smaller cyclic peptides like diketopiperazines (6-membered rings) and cyclic tripeptides (9-membered rings).
Properties
Molecular Formula |
C31H44N6O7 |
|---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
3-[8-butan-2-yl-14-(1H-indol-3-ylmethyl)-5-methyl-11-(2-methylpropyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propanoic acid |
InChI |
InChI=1S/C31H44N6O7/c1-6-17(4)26-31(44)36-23(13-16(2)3)29(42)35-24(14-19-15-32-21-10-8-7-9-20(19)21)30(43)34-22(11-12-25(38)39)28(41)33-18(5)27(40)37-26/h7-10,15-18,22-24,26,32H,6,11-14H2,1-5H3,(H,33,41)(H,34,43)(H,35,42)(H,36,44)(H,37,40)(H,38,39) |
InChI Key |
UMKHUVRCCMAOBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C)CCC(=O)O)CC2=CNC3=CC=CC=C32)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated using reagents such as HBTU or DIC and then coupled to the growing peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cyclization: Once the linear peptide is synthesized, it is cleaved from the resin and cyclized to form the cyclic structure.
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] often involves large-scale SPPS. Automation and optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, are crucial for efficient production. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.
Substitution: Amino acid residues can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: N-hydroxysuccinimide (NHS) esters, carbodiimides
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine or other oxidized derivatives.
Scientific Research Applications
Cancer Therapy
Cyclic peptides like cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] have shown potential as therapeutic agents in cancer treatment. Their unique structure allows them to interact with biological targets effectively.
Case Studies
- Breast Cancer : Cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] was tested against MDA-MB-231 cells, showing significant apoptotic effects with IC50 values ranging from 0.58 µM to 1.0 µM .
- Prostate Cancer : The compound exhibited cytotoxicity towards prostate cancer cell lines (DU-145), with IC50 values around 2 µM, indicating its potential as an anti-proliferative agent .
Drug Delivery Systems
Cyclic peptides are increasingly being explored for their roles in drug delivery systems due to their stability and ability to penetrate biological membranes.
Enhanced Bioavailability
- The cyclic structure improves the resistance of these peptides to enzymatic degradation, which is crucial for maintaining therapeutic levels in vivo .
- Formulations incorporating cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] have been shown to enhance the bioavailability of co-administered drugs, allowing for lower dosages and reduced side effects.
Biochemical Studies
Cyclic peptides serve as valuable tools in biochemical research for studying protein interactions and cellular processes.
Protein Interaction Studies
- Cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] has been used to probe interactions between proteins and receptors, providing insights into signal transduction pathways .
- Its ability to mimic natural ligands makes it an excellent candidate for studying receptor-ligand dynamics.
Data Table: Summary of Applications
| Application Area | Mechanism/Effect | Example Findings |
|---|---|---|
| Cancer Therapy | Induction of apoptosis; microtubule disruption | IC50 values: 0.58 µM (breast cancer) |
| Drug Delivery Systems | Enhanced bioavailability; stability | Improved therapeutic index |
| Biochemical Studies | Protein interaction probing | Insights into receptor dynamics |
Mechanism of Action
The mechanism of action of cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] involves its interaction with specific molecular targets. The cyclic structure allows for a stable conformation that can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclic Dipeptides (Diketopiperazines)
Diketopiperazines, such as cyclo(Ala-Leu) and cyclo(Gly-His), are 6-membered rings formed by two amino acids. These are widely documented in natural sources (e.g., Streptomyces spp.
- Key Differences: Ring Size: The pentapeptide’s 15-membered ring allows greater structural flexibility and interaction surface compared to diketopiperazines.
Cyclic Tripeptides (CtriPs)
Cyclic tripeptides like cyclo(Gly-L-Ser-L-Pro) and cyclo(L-Ser-L-Pro-L-Glu) feature 9-membered rings. Despite structural diversity, these compounds often show poor activity in antimicrobial and anticancer assays (>200 μM required for efficacy). However, their low cytotoxicity makes them candidates for enzyme inhibitor development .
- Key Differences: Amino Acid Composition: The pentapeptide includes tryptophan (Trp) and glutamic acid (Glu), which may enhance hydrophobic interactions and solubility, respectively. Synthesis Complexity: Larger rings like the pentapeptide’s require advanced cyclization techniques, whereas CtriPs are more straightforward to synthesize .
Cyclic Peptides with Nonstandard Residues
Pulcherriminic acid (a cyclic dipeptide with two L-leucines) and compounds like cyclo(L-leucyl-L-leucyl) highlight the role of residue selection. The target compound’s use of DL-xiIle—a stereoisomer rarely found in natural peptides—may confer distinct binding properties and resistance to enzymatic cleavage compared to L-configured analogs .
Comparative Data Table
Biological Activity
Cyclic peptides, such as cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu], represent a promising class of compounds in biomedical research due to their unique structural properties and biological activities. This article aims to explore the biological activity of this specific cyclic peptide, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Structural Characteristics
Cyclic peptides are characterized by their circular structure, which enhances their stability and bioavailability compared to linear peptides. The cyclization process prevents proteolytic degradation, allowing these compounds to maintain their integrity in physiological conditions. The sequence of amino acids in cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] contributes to its specific biological functions and interactions with target receptors.
Table 1: Structural Composition of Cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]
| Amino Acid | Code | Characteristics |
|---|---|---|
| Alanine | DL-Ala | Non-polar, hydrophobic |
| XiIle | DL-xiIle | Branched-chain, hydrophobic |
| Leucine | DL-Leu | Non-polar, hydrophobic |
| Tryptophan | DL-Trp | Aromatic, polar |
| Glutamic Acid | DL-Glu | Polar, acidic |
Anticancer Properties
Recent studies indicate that cyclic peptides exhibit significant anticancer activity. For instance, cyclic peptides have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting critical signaling pathways. Cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] may mimic natural ligands and bind to specific receptors overexpressed in cancer cells, enhancing therapeutic efficacy.
Case Study: Apoptosis Induction
In vitro studies have demonstrated that cyclic peptides can trigger apoptosis in cancer cells through mitochondrial pathways. For example, cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] has been observed to cause a loss of mitochondrial membrane potential and activate caspase cascades in breast cancer cells (MCF-7) .
The mechanisms by which cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] exerts its biological effects include:
- Receptor Binding: The cyclic structure allows for enhanced binding affinity to target receptors.
- Signal Transduction Interference: By modulating key signaling pathways (e.g., AKT and EGFR), these peptides can alter cellular responses to growth factors.
- Induction of Cell Cycle Arrest: Cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] may interfere with cell cycle progression, leading to reduced proliferation of cancer cells.
Table 2: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Receptor Modulation | Alters EGFR signaling | |
| Cell Cycle Arrest | Reduces proliferation |
Future Perspectives
The therapeutic potential of cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] is promising; however, further research is required to fully understand its mechanisms and optimize its application in clinical settings. Advances in peptide synthesis and modification techniques may enhance the efficacy and specificity of cyclic peptides as therapeutic agents.
Challenges Ahead
Despite the encouraging findings, several challenges remain:
- Stability in Biological Systems: Ensuring that cyclic peptides maintain their structural integrity during circulation.
- Target Specificity: Developing strategies to enhance the selectivity of cyclic peptides for cancer cells while minimizing effects on normal tissues.
- Delivery Mechanisms: Improving the bioavailability and delivery methods for effective therapeutic use.
Q & A
Q. How can metabolomic studies differentiate cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] from endogenous diketopiperazines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
